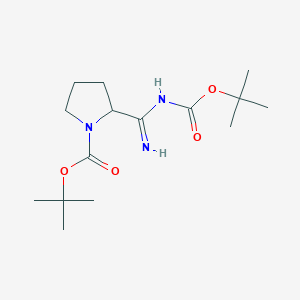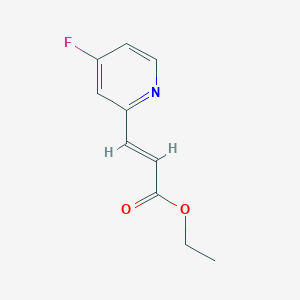![molecular formula C7H6N2OS B11782159 2-Methylthiazolo[5,4-b]pyridin-6-ol](/img/structure/B11782159.png)
2-Methylthiazolo[5,4-b]pyridin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hidroxi-2-metiltiazolo[5,4-b]piridina es un compuesto heterocíclico que presenta un anillo de tiazol fusionado a un anillo de piridina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6-Hidroxi-2-metiltiazolo[5,4-b]piridina normalmente implica la anulación de un anillo de tiazol a un derivado de piridina. Un método común incluye la reacción de un derivado de piridina con un precursor de tiazol bajo condiciones específicas. Por ejemplo, la reacción de haluros de hidrazonilo con derivados de piridina en presencia de etanol y trietilamina puede producir los compuestos de tiazolo[5,4-b]piridina deseados .
Métodos de Producción Industrial
Los métodos de producción industrial para 6-Hidroxi-2-metiltiazolo[5,4-b]piridina no están bien documentados en la literatura. Los principios generales de la síntesis heterocíclica, como el uso de la detección de alto rendimiento y la optimización de las condiciones de reacción, probablemente se apliquen para aumentar la producción de este compuesto.
Análisis De Reacciones Químicas
Tipos de Reacciones
6-Hidroxi-2-metiltiazolo[5,4-b]piridina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos a los anillos de tiazol o piridina.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir nuevos grupos funcionales en el compuesto.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones de 6-Hidroxi-2-metiltiazolo[5,4-b]piridina incluyen haluros de hidrazonilo, etanol y trietilamina . Las condiciones de reacción a menudo implican reflujo de la mezcla para facilitar la formación del producto deseado.
Productos Principales
Los productos principales formados a partir de las reacciones de 6-Hidroxi-2-metiltiazolo[5,4-b]piridina dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la reacción con arilidenemalononitrilo puede producir derivados de pirano[2,3-d]tiazol .
Aplicaciones Científicas De Investigación
6-Hidroxi-2-metiltiazolo[5,4-b]piridina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 6-Hidroxi-2-metiltiazolo[5,4-b]piridina implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, se ha demostrado que el compuesto inhibe el factor de agregación de las plaquetas humanas y actúa como un antagonista del receptor fibrinogénico . Estas interacciones pueden conducir a varios efectos biológicos, como actividades antiinflamatorias y anticancerígenas.
Comparación Con Compuestos Similares
6-Hidroxi-2-metiltiazolo[5,4-b]piridina se puede comparar con otros compuestos similares, como:
Tiazolo[4,5-b]piridinas: Estos compuestos también presentan un anillo de tiazol fusionado a un anillo de piridina y exhiben actividades farmacológicas similares.
Pirano[2,3-d]tiazoles: Estos compuestos tienen un anillo de pirano fusionado a un anillo de tiazol y son conocidos por sus aplicaciones en el desarrollo de fármacos.
La singularidad de 6-Hidroxi-2-metiltiazolo[5,4-b]piridina radica en su disposición estructural específica y las actividades biológicas resultantes, lo que la convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C7H6N2OS |
|---|---|
Peso molecular |
166.20 g/mol |
Nombre IUPAC |
2-methyl-[1,3]thiazolo[5,4-b]pyridin-6-ol |
InChI |
InChI=1S/C7H6N2OS/c1-4-9-6-2-5(10)3-8-7(6)11-4/h2-3,10H,1H3 |
Clave InChI |
IRHCLNCLWHDIQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(S1)N=CC(=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782079.png)

![2-Chloro-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B11782090.png)
![Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11782091.png)

![6-Chlorobenzo[d]isothiazol-3-amine](/img/structure/B11782103.png)



![2-Chloro-4-(3,4-dichlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11782135.png)


![3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B11782142.png)
![(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11782149.png)
